Flunitrazolam

Übersicht

Beschreibung

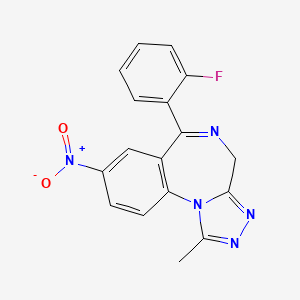

Flunitrazolam ist ein Triazolobenzodiazepin, eine Klasse von Benzodiazepin-Derivaten. Es ist bekannt für seine potenten hypnotischen und sedierenden Eigenschaften, ähnlich verwandten Verbindungen wie Flunitrazepam, Clonazolam und Flubromazolam . This compound wurde erstmals 2016 identifiziert und berichtet und online als Designerdroge verkauft .

Herstellungsmethoden

Spezielle Synthesewege und Reaktionsbedingungen für this compound werden nicht allgemein veröffentlicht, es ist jedoch bekannt, dass die Verbindung unter Verwendung standardmäßiger organisch-chemischer Verfahren synthetisiert werden kann, die die Bildung des Triazolrings und die anschließende Funktionalisierung beinhalten

Wirkmechanismus

Target of Action

Flunitrazolam, also known as UNII-OK0I6HTR1Y, is a triazolobenzodiazepine derivative . The primary targets of this compound are the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

This compound binds nonspecifically to the benzodiazepine receptors BNZ1 and BNZ2 . This binding enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . When the inhibitory neurotransmitter GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The binding of this compound to the benzodiazepine receptors enhances the effects of GABA, the major inhibitory neurotransmitter in the central nervous system . This leads to increased inhibition in the central nervous system, affecting various biochemical pathways and their downstream effects, including sleep regulation, muscle relaxation, anticonvulsant activity, and memory .

Pharmacokinetics

It is known that benzodiazepines generally have a rapid and weakly toxic symptomatic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . At higher doses, it can cause motor coordination disorders, dizziness, mood swings, and euphoria . The slow elimination of some benzodiazepines causes their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as opioids, can induce a synergistic effect and respiratory depression . The abuse of this compound is widespread among poly-consumers, as it balances the euphoria due to opioids . Some benzodiazepines have a marked amnesic effect, and the consumer loses memory for a few hours after administration .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Flunitrazolam durchläuft verschiedene chemische Reaktionen, die typisch für Benzodiazepine sind. Diese umfassen:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandene Nitrogruppe modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzodiazepinring auftreten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Metaboliten, die die Kernstruktur des Benzodiazepins beibehalten .

Wissenschaftliche Forschungsanwendungen

Flunitrazolam wurde auf seine potenzielle Verwendung in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen des Triazolsubstitutions auf die Benzodiazepinaktivität.

Biologie: Für seine Wechselwirkungen mit Gamma-Aminobuttersäure Typ A (GABAA)-Rezeptoren.

Industrie: Eingeschränkte industrielle Anwendungen aufgrund seines Status als Designerdroge.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es unspezifisch an die Benzodiazepinrezeptoren BNZ1 und BNZ2 bindet, die Schlaf vermitteln und die Muskelentspannung, Antikonvulsionsaktivität, motorische Koordination und das Gedächtnis beeinflussen . Diese Rezeptoren sind mit Gamma-Aminobuttersäure Typ A (GABAA)-Rezeptoren gekoppelt und verstärken die Wirkungen von Gamma-Aminobuttersäure, indem sie ihre Affinität zum Rezeptor erhöhen. Diese Bindung öffnet den Chloridkanal, was zu einer hyperpolarisierten Zellmembran führt, die eine weitere Erregung der Zelle verhindert .

Vergleich Mit ähnlichen Verbindungen

Flunitrazolam ähnelt anderen Triazolobenzodiazepinen wie Flunitrazepam, Clonazolam und Flubromazolam . Im Vergleich zu diesen Verbindungen wird this compound bei sehr niedrigen Dosen als aktiv berichtet, wodurch es deutlich potenter wird . Die Addition des Triazolrings zum Benzodiazepin-Gerüst ist ein Schlüsselfaktor für seine erhöhte Potenz .

Ähnliche Verbindungen

- Flunitrazepam

- Clonazolam

- Flubromazolam

- Etizolam

- Metizolam

- Pyrazolam

- Flubromazepam

- Meclonazepam

- Nifoxipam

Eigenschaften

IUPAC Name |

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLAGIOILLWVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024059 | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243815-18-9 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

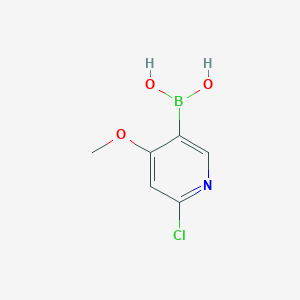

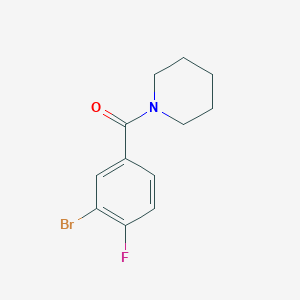

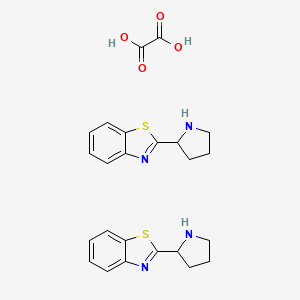

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)